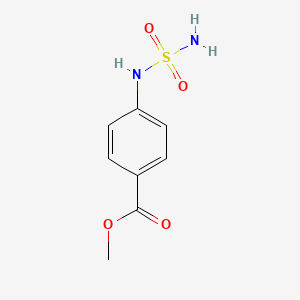

Methyl 4-(sulfamoylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

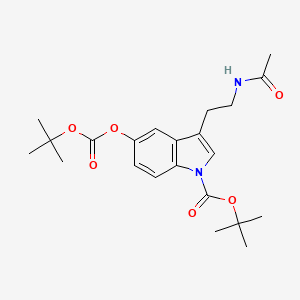

“Methyl 4-(sulfamoylamino)benzoate” is an organic compound with the molecular formula C8H10N2O4S and a molecular weight of 230.238 . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of “Methyl 4-(sulfamoylamino)benzoate” is characterized by a benzene ring connected to an ester functional group .Physical And Chemical Properties Analysis

“Methyl 4-(sulfamoylamino)benzoate” is a colorless liquid at room temperature . Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm3 at 25°C . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .Applications De Recherche Scientifique

Chemical Reactivity and Applications Methyl 4-(sulfamoylamino)benzoate demonstrates intriguing chemical properties and potential applications based on its reactivity in different conditions. One study noted its ability to cyclize in the presence of bases, forming 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used (Ukrainets et al., 2014). Furthermore, the compound served as an important intermediate in the synthesis of Tianeptine, showcasing its role in industrial production due to its higher yield and lower cost (Yang Jian-she, 2009).

Synthesis and Structural Analysis Various studies have focused on the synthesis and structural analysis of compounds related to Methyl 4-(sulfamoylamino)benzoate. For instance, interaction studies involving methyl 3,4-bis(trifluoroacetoxy)benzoate and methyl 2,4-bis(trifluoroacetoxy)benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution highlighted intricate chemical transformations and the formation of novel fluorine-containing analogs of salicylic acid (Gaidarzhy et al., 2020). Additionally, the crystal structure analysis of methyl 4-(cyclohexylaminocarbonyl)benzoate provided insights into molecular configurations and intermolecular interactions, enhancing the understanding of its chemical properties (Jones & Kuś, 2004).

Biodegradation and Environmental Impact A study involving Burkholderia cepacia isolated from soil demonstrated the capability of this bacterial strain to hydrolyze methyl benzoate and its derivatives, suggesting its potential role in biodegradation and environmental remediation (Philippe et al., 2001).

Pharmacological Research and Applications In the field of pharmacological research, methyl 4-(sulfamoylamino)benzoate derivatives have been studied for their therapeutic potential. For instance, the study of sulfonamide metal complexes derived from such compounds revealed their antimicrobial activities, underscoring their importance in pharmaceutical and medical chemistry (Pervaiz et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division . These proteins, such as FtsZ, are considered potential targets for the development of novel antibacterial agents .

Mode of Action

It is believed to interact with its targets, leading to changes that inhibit the growth of bacteria

Biochemical Pathways

This pathway is involved in the breakdown of aromatic compounds, and its disruption can lead to significant downstream effects .

Propriétés

IUPAC Name |

methyl 4-(sulfamoylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)6-2-4-7(5-3-6)10-15(9,12)13/h2-5,10H,1H3,(H2,9,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDZHRMERWTCKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(sulfamoylamino)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)

![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)

![2,5-Diazabicyclo[2.2.1]heptane,2-methyl-5-(methylsulfonyl)-,(1S)-(9CI)](/img/no-structure.png)